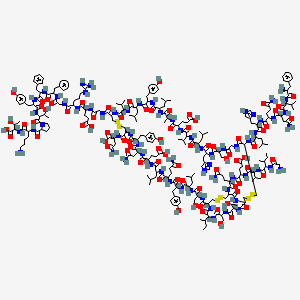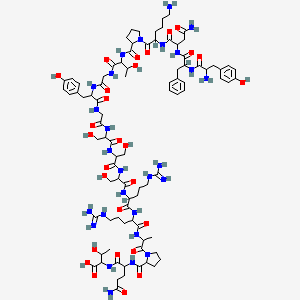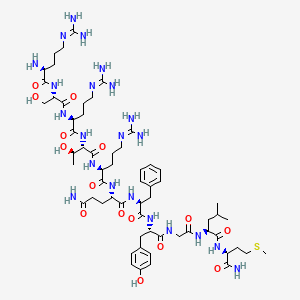
216862-58-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 216862-58-7 is known as CEF14, EBV Rta Protein (28-37). It is the HLA A24-restricted epitope from the Epstein-Barr Virus Rta protein (28-37) .
Physical And Chemical Properties Analysis
This compound is soluble in DMSO . It can be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Scientific Software Frameworks and Grid Computing
Scientific research applications are complex to develop, use, and maintain, often due to the traditional programming languages used and the programming skills of researchers. Modern scientific software frameworks are emerging to improve programming productivity, enabling rapid assembly of new applications from existing component libraries. These frameworks support both the grid-enabling of existing applications and the development of new applications from scratch, enhancing the efficiency and effectiveness of scientific software development (Appelbe et al., 2007).
Data-Intensive Analysis in Scientific Research
Efficiently supporting data-intensive analysis processes in scientific research requires software applications that satisfy essential requirements like interoperability, integration, automation, reproducibility, and efficient data handling. Various enabling technologies, including workflow, service, and portal technologies, are employed to support these requirements, with no single technology able to address all needs. The use of hybrid technologies is thus necessary to meet the demands of data-intensive scientific research (Yao et al., 2014).
Unit Testing Framework for Scientific Legacy Code
Managing changes, maintenance, and evolution of large-scale scientific applications is challenging due to the complexity of scientific code and the programming skills of researchers. A unit testing framework (UTF) is introduced to address these challenges, improving the performance of scientific legacy applications through Message Passing based Parallelization and parallel I/O operations. This framework facilitates the visualization of scientific code architecture, understanding of undocumented source code, and analysis of software flow and functionality, significantly enhancing the efficiency of scientific legacy code management (Yao et al., 2017).
properties
CAS RN |
216862-58-7 |
|---|---|
Product Name |
216862-58-7 |
Molecular Formula |
C₅₅H₈₁N₁₃O₁₈S |
Molecular Weight |
1244.37 |
sequence |
One Letter Code: DYCNVLNKEF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





